Uprosertib

Catalog No.
S548425
CAS No.
1047634-65-0
M.F
C18H16Cl2F2N4O2
M. Wt
429.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uprosertib

CAS Number

1047634-65-0

Product Name

Uprosertib

IUPAC Name

N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide

Molecular Formula

C18H16Cl2F2N4O2

Molecular Weight

429.2 g/mol

InChI

InChI=1S/C18H16Cl2F2N4O2/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27)/t10-/m0/s1

InChI Key

AXTAPYRUEKNRBA-JTQLQIEISA-N

SMILES

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2141795, GSK2141795, GSK 2141795, GSK795, GSK795, GSK 795, Uprosertib

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl

Isomeric SMILES

CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)N[C@@H](CC3=CC(=C(C=C3)F)F)CN)Cl

Description

The exact mass of the compound Uprosertib is 428.06184 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Uprosertib's Effect on Cancer Cells

Studies have shown that Uprosertib can have various effects on cancer cells, including:

  • Cell cycle arrest: Uprosertib can halt the uncontrolled cell division characteristic of cancer by arresting the cell cycle at specific checkpoints [].
  • Reduced cell survival: Uprosertib may promote apoptosis, a form of programmed cell death, in cancer cells [].
  • Decreased angiogenesis: Uprosertib might inhibit the formation of new blood vessels that tumors require for growth and spread [].

Uprosertib is a small molecule compound primarily recognized for its role as a pan-Akt inhibitor. The chemical formula for uprosertib is C₁₈H₁₆Cl₂F₂N₄O₂, and its IUPAC name is N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)furan-2-carboxamide . Uprosertib has gained attention in clinical trials targeting various cancers, including melanoma and solid tumors, due to its potential to inhibit the Akt signaling pathway, which is crucial for cellular processes such as metabolism, proliferation, and survival .

Uprosertib acts by inhibiting the Akt signaling pathway. In normal cellular function, Akt is activated by phosphorylation. Once activated, Akt phosphorylates various downstream proteins involved in cell survival, proliferation, and metabolism [].

Uprosertib binds competitively to the ATP-binding pocket of Akt, preventing ATP from binding and subsequent activation of Akt. This leads to the inhibition of Akt signaling and its downstream effects, potentially leading to cell death in cancer cells that rely heavily on Akt for survival [].

Uprosertib's mechanism of action involves the inhibition of the Akt kinase pathway. It acts by binding to the ATP-binding site of Akt, preventing its phosphorylation and subsequent activation. This inhibition can lead to reduced cell survival and increased apoptosis in cancer cells . Studies have shown that uprosertib can induce a dose-dependent increase in caspase-3/7 activity, indicating its potential to promote apoptosis in cancerous cell lines .

Uprosertib exhibits significant biological activity against various cancer types by disrupting the Akt signaling pathway. In preclinical studies, it has demonstrated efficacy in reducing tumor growth and enhancing the effectiveness of other therapeutic agents . Additionally, it has been shown to interact with lactic acid levels in tumor microenvironments, which can influence its apoptotic effects . The compound has also been linked to immune modulation through upregulation of certain immune markers .

The synthesis of uprosertib involves several steps that typically include:

  • Formation of the Furan Ring: The furan moiety is synthesized from suitable precursors through cyclization reactions.
  • Chlorination: Chlorine atoms are introduced at specific positions on the aromatic rings via electrophilic aromatic substitution.
  • Formation of the Pyrazole Ring: This involves condensation reactions that yield the pyrazole structure integral to uprosertib.
  • Final Coupling: The final compound is formed by coupling various intermediates to construct the complete structure.

The detailed synthetic pathway is often proprietary and may vary among different research groups or pharmaceutical companies .

Uprosertib is primarily investigated for its applications in oncology. Its ability to inhibit Akt makes it a candidate for treating:

  • Melanoma
  • Solid tumors
  • Cervical cancer
  • HER2/Neu negative cancers

Additionally, ongoing research explores its potential use in combination therapies to enhance the efficacy of existing treatments .

Uprosertib has been studied for its interactions with various biological molecules and pathways. Key findings include:

  • Interaction with Lactic Acid: Research indicates that lactic acid can modulate the apoptotic effects of uprosertib, suggesting a complex interaction in tumor microenvironments .
  • Effect on Immune Response: Uprosertib may enhance immune responses by influencing cytokine production and T-cell activation .
  • Drug Interactions: As a potent inhibitor of the Akt pathway, uprosertib may interact with other drugs targeting similar pathways or metabolic processes, necessitating careful consideration during combination therapies .

Several compounds exhibit structural and functional similarities to uprosertib, particularly those targeting the Akt signaling pathway. Below are some notable examples:

Compound NameChemical FormulaUnique Features
GSK690693C₁₈H₁₈ClF₃N₄O₂Selective for Akt1 and Akt2; used in preclinical studies.
MK-2206C₁₇H₁₅F₂N₃OAllosteric inhibitor of Akt; differs in binding site mechanism.
PerifosineC₂₃H₂₃N₃OTargets multiple signaling pathways beyond Akt; used in clinical trials.

Uprosertib is unique due to its broad inhibitory action across all three isoforms of Akt (Akt1, Akt2, and Akt3), making it a versatile candidate for cancer therapy compared to other more selective inhibitors .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

428.0618375 g/mol

Monoisotopic Mass

428.0618375 g/mol

Heavy Atom Count

28

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZXM835LQ5E

Wikipedia

Uprosertib

Dates

Modify: 2023-08-15
1: Dumble M, Crouthamel MC, Zhang SY, Schaber M, Levy D, Robell K, Liu Q, Figueroa DJ, Minthorn EA, Seefeld MA, Rouse MB, Rabindran SK, Heerding DA, Kumar R. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor. PLoS One. 2014 Jun 30;9(6):e100880. doi: 10.1371/journal.pone.0100880. eCollection 2014. PubMed PMID: 24978597; PubMed Central PMCID: PMC4076210.
2: Pachl F, Plattner P, Ruprecht B, Médard G, Sewald N, Kuster B. Characterization of a chemical affinity probe targeting Akt kinases. J Proteome Res. 2013 Aug 2;12(8):3792-800. doi: 10.1021/pr400455j. Epub 2013 Jul 3. PubMed PMID: 23795919.
3: Pal SK, Reckamp K, Yu H, Figlin RA. Akt inhibitors in clinical development for the treatment of cancer. Expert Opin Investig Drugs. 2010 Nov;19(11):1355-66. doi: 10.1517/13543784.2010.520701. Epub 2010 Sep 16. Review. PubMed PMID: 20846000; PubMed Central PMCID: PMC3244346.

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